Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22FNO3. This compound is known for its unique structural features, which include a piperidine ring, a fluoro-substituted phenyl group, and a tert-butyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Substituted Phenol: The synthesis begins with the preparation of 2-fluoro-4-hydroxyphenyl, which can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through cyclization reactions involving appropriate amine precursors.
Esterification: The final step is the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions to form the desired tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the ester group will produce the corresponding alcohol.
Scientific Research Applications
Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group and the piperidine ring are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-hydroxyphenyl)-piperidine-1-carboxylic acid methyl ester
- 4-(2-Fluoro-4-hydroxyphenyl)-piperidine-1-carboxylic acid ethyl ester
- 4-(2-Fluoro-4-hydroxyphenyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
Tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate is unique due to its tert-butyl ester functional group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different ester groups, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-6-11(7-9-18)13-5-4-12(19)10-14(13)17/h4-5,10-11,19H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZNHPYARPLMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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